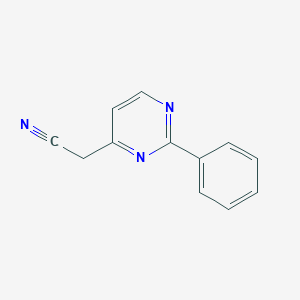

2-(2-Phenylpyrimidin-4-yl)acetonitrile

描述

Structure

3D Structure

属性

分子式 |

C12H9N3 |

|---|---|

分子量 |

195.22 g/mol |

IUPAC 名称 |

2-(2-phenylpyrimidin-4-yl)acetonitrile |

InChI |

InChI=1S/C12H9N3/c13-8-6-11-7-9-14-12(15-11)10-4-2-1-3-5-10/h1-5,7,9H,6H2 |

InChI 键 |

LCRMCXRCBWVRBT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)CC#N |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Phenylpyrimidin 4 Yl Acetonitrile and Its Analogs

Direct Synthetic Routes to the 2-(2-Phenylpyrimidin-4-yl)acetonitrile Core

The direct construction of the this compound framework is a primary focus of synthetic efforts, emphasizing atom economy and procedural efficiency. These methods aim to assemble the target molecule from simple precursors in a convergent manner.

Multi-component Reaction Strategies for Pyrimidine (B1678525) Acetonitriles

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. iau.irnih.gov For the synthesis of pyrimidine acetonitriles, a one-pot condensation of an aldehyde, a nitrile-containing active methylene (B1212753) compound like ethyl cyanoacetate, and an amidine source such as benzamidine (B55565) is a common strategy. scholarsresearchlibrary.comresearchgate.net

A representative three-component reaction involves the condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate, which proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. scholarsresearchlibrary.com While this specific example leads to a 2-amino-pyrimidine derivative, the substitution of guanidine with benzamidine would theoretically yield the desired 2-phenylpyrimidine (B3000279) core. The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in the efficiency and outcome of these reactions. For instance, piperidine (B6355638) in aqueous media has been shown to be an effective catalyst for such transformations. scholarsresearchlibrary.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | Piperidine | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Urea/Thiourea | H3BO3, H2C2O4, or TMSCl | Dihydropyrimidinones |

| Alcohols (up to three) | Amidine | Iridium Complex | PN5P-Ir-pincer complexes | Substituted Pyrimidines |

This table summarizes various multi-component strategies for synthesizing pyrimidine derivatives.

Cyclocondensation Approaches in Pyrimidine Synthesis

Cyclocondensation reactions represent a classical and widely employed method for the synthesis of the pyrimidine ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. To obtain this compound, a suitable three-carbon component bearing a cyanomethyl group is required.

A plausible synthetic route involves the condensation of benzamidine with a β-keto nitrile, such as ethyl 2-cyano-3-oxobutanoate. The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the pyrimidine ring. The choice of reaction conditions, including the use of a base or acid catalyst, is critical for driving the reaction to completion and maximizing the yield of the desired product.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. mdpi.com For the synthesis of this compound, this strategy can be employed to introduce the cyanomethyl group onto a pre-functionalized 2-phenylpyrimidine core.

A common approach involves the reaction of a halo-pyrimidine, such as 4-chloro-2-phenylpyrimidine, with a suitable cyanomethylating agent. While direct cyanomethylation can be challenging, a two-step protocol involving a palladium-mediated cross-coupling to introduce an isoxazole (B147169) unit, followed by its ring-opening to release the cyanomethylene function, has been developed for aryl and heteroaryl acetonitriles. nih.gov Another potential route is the palladium-catalyzed reaction of a 4-halo-2-phenylpyrimidine with a protected form of acetonitrile (B52724) or a malononitrile (B47326) derivative, followed by subsequent chemical modification. mdpi.com The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. mdpi.com

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4, K3PO4 | 5-Aryl-4,6-dichloropyrimidines |

| 2-Phenylpyridines | Amino(1,3,2-dioxaborolan-2-yl)diphenylsilane | Palladium catalyst | Fluorosilylated 2-phenylpyridines |

| 2-Phenylpyridine | Bis(pinacolato)diboron | Palladium catalyst | ortho-Borylated 2-phenylpyridine |

This table illustrates the versatility of palladium-catalyzed reactions in the functionalization of pyrimidine and related heterocyclic systems.

Acetonitrile as a Synthon in Pyrimidine Derivative Synthesis

Acetonitrile is a versatile and readily available C2 building block in organic synthesis. nih.govnih.govnih.gov Its utility extends to the construction and functionalization of heterocyclic systems, including pyrimidines.

Cyanomethylation Reactions for Introducing the Acetonitrile Moiety

Direct cyanomethylation of a pre-formed 2-phenylpyrimidine ring at the C4 position presents a direct route to the target molecule. This can be achieved through radical-mediated processes. For instance, visible-light-promoted cyanomethylation of 2H-indazoles using bromoacetonitrile (B46782) as the cyanomethyl radical source has been reported, suggesting the potential for similar reactivity with pyrimidine substrates. nih.gov The generation of the cyanomethyl radical can also be achieved using various initiators, and its subsequent addition to the pyrimidine ring would yield the desired product.

Utilization of Acetonitrile in Heterocycle Construction

Acetonitrile can also be directly incorporated into the pyrimidine ring during its formation. nih.gov For example, the condensation of N-vinyl or N-aryl amides with nitriles, including acetonitrile, in the presence of trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, provides a single-step synthesis of pyrimidine derivatives. nih.gov This methodology offers a convergent approach where the acetonitrile unit becomes an integral part of the final heterocyclic structure.

Derivatization Strategies for this compound Analogs

The strategic modification of the this compound scaffold is crucial for tuning its physicochemical properties and biological activities. Derivatization can be broadly categorized into modifications on the pyrimidine ring system and alterations of the acetonitrile side-chain.

Functional Group Interconversions on the Pyrimidine Ring System

The 2-phenylpyrimidine core offers several positions for functional group interconversion, allowing for the synthesis of a wide array of analogs. A common strategy involves the use of a precursor such as 2-phenyl-4-chloropyrimidine, which serves as a versatile intermediate. The chlorine atom at the 4-position is a good leaving group and can be readily displaced by various nucleophiles.

For instance, amination reactions can be performed to introduce a variety of substituted amino groups at the C4 position. This can be achieved by reacting 2-phenyl-4-chloropyrimidine with primary or secondary amines under basic conditions. The nature of the amine used can significantly influence the properties of the resulting analog. Furthermore, Suzuki and Stille cross-coupling reactions are powerful tools for introducing new carbon-carbon bonds at the halogenated position, enabling the attachment of diverse aryl, heteroaryl, or alkyl groups.

Another approach involves modifications at the C5 position of the pyrimidine ring. Halogenation, such as bromination, can introduce a reactive handle for further functionalization. This bromide can then participate in various cross-coupling reactions, similar to the C4-chloro substituent, to introduce a wide range of functionalities. nih.gov

Below is a table summarizing some common functional group interconversions on the pyrimidine ring:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Phenyl-4-chloropyrimidine | R-NH2 | 2-Phenyl-4-(R-amino)pyrimidine | Nucleophilic Aromatic Substitution |

| 2-Phenyl-4-chloropyrimidine | R-B(OH)2, Pd catalyst | 2-Phenyl-4-(R-aryl/alkyl)pyrimidine | Suzuki Coupling |

| 2-Phenyl-4-chloropyrimidine | R-Sn(Bu)3, Pd catalyst | 2-Phenyl-4-(R-aryl/alkyl)pyrimidine | Stille Coupling |

| 2-Phenylpyrimidine | NBS | 5-Bromo-2-phenylpyrimidine | Electrophilic Halogenation |

| 5-Bromo-2-phenylpyrimidine | R-B(OH)2, Pd catalyst | 5-R-2-Phenylpyrimidine | Suzuki Coupling |

Side-Chain Modifications at the Acetonitrile Position

The acetonitrile group at the 4-position of the pyrimidine ring is another key site for chemical modification. The active methylene protons of the cyanomethyl group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

Alkylation reactions with alkyl halides can introduce linear, branched, or cyclic alkyl chains. The reaction of the carbanion with aldehydes or ketones can lead to the formation of β-hydroxy nitriles, which can be further dehydrated to yield α,β-unsaturated nitriles. Michael addition reactions with α,β-unsaturated carbonyl compounds can also be employed to extend the side chain.

Furthermore, the nitrile group itself can be transformed into other functional groups. For example, hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. Reduction of the nitrile group can afford a primary amine. These transformations significantly expand the chemical diversity of the analogs.

The following table outlines some potential side-chain modifications:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Base, R-X | 2-(2-Phenylpyrimidin-4-yl)-2-R-acetonitrile | Alkylation |

| This compound | Base, R-CHO | 2-(2-Phenylpyrimidin-4-yl)-3-hydroxy-3-R-propanenitrile | Aldol Addition |

| This compound | Acid/Base, H2O | (2-Phenylpyrimidin-4-yl)acetic acid/acetamide (B32628) | Nitrile Hydrolysis |

| This compound | Reducing agent (e.g., LiAlH4) | 2-(2-Phenylpyrimidin-4-yl)ethanamine | Nitrile Reduction |

Structural Optimization and Diversity-Oriented Synthesis of Analogs

Structural optimization of this compound analogs often involves a systematic exploration of the chemical space around the core scaffold to identify compounds with improved properties. This is frequently guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a large and structurally diverse library of compounds. rsc.orgnih.govresearchgate.net This approach is particularly valuable in the early stages of drug discovery for identifying novel hit compounds. For the 2-phenylpyrimidine scaffold, a DOS approach could involve the parallel synthesis of analogs with variations at multiple positions. For example, a library could be constructed by combining a set of different benzamidines (to vary the 2-phenyl group), a set of dicarbonyl compounds (to form the pyrimidine ring), and a set of reagents to functionalize the acetonitrile side-chain. nih.gov DNA-encoded libraries (DELs) based on functionalized pyrimidine cores have also been developed to explore a vast chemical space. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of this compound and its analogs, several green approaches can be considered.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. cu.edu.eg These techniques can reduce the need for high boiling point solvents and prolonged reaction times.

Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as water, ethanol, or ionic liquids, is preferred over hazardous organic solvents. In some cases, solvent-free reactions can be developed, further reducing the environmental footprint of the synthesis. nih.gov

Catalyst-free synthetic methods are also gaining attention as they eliminate the need for often toxic and expensive metal catalysts. nih.gov The development of efficient catalyst-free condensation reactions for the formation of the pyrimidine ring is an active area of research.

The following table summarizes some green chemistry approaches applicable to the synthesis of 2-phenylpyrimidine derivatives:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | One-pot, multi-component reactions |

| Use of Safer Solvents | Reactions in water, ethanol, or solvent-free conditions |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis |

| Catalysis | Use of reusable catalysts, or catalyst-free reactions |

| Waste Prevention | Minimizing reaction steps and by-product formation |

By embracing these synthetic and derivatization strategies, and by incorporating the principles of green chemistry, the full potential of this compound and its analogs can be explored for a wide range of scientific and technological applications.

Chemical Reactivity and Transformation Studies of 2 2 Phenylpyrimidin 4 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group in 2-(2-Phenylpyrimidin-4-yl)acetonitrile

The acetonitrile group (-CH₂CN) is a versatile functional unit, offering reaction pathways at both the alpha-carbon and the nitrile triple bond. Its reactivity in the target molecule is substantially modulated by the electron-withdrawing nature of the attached 2-phenylpyrimidine (B3000279) ring.

The protons on the carbon atom adjacent (alpha) to a nitrile group are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion, also known as an acetonitrile anion. researchgate.net The pKa of acetonitrile itself is approximately 31.3 in DMSO, indicating its weak acidity. mdpi.com However, the attachment of an electron-withdrawing group, such as the 2-phenylpyrimidin-4-yl moiety, significantly increases the acidity of these alpha-protons. This enhanced acidity facilitates the formation of a nucleophilic carbanion under milder basic conditions.

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Theoretical studies on similar aryl acetonitrile derivatives confirm that they behave as nucleophiles (electron donors) in substitution reactions. jmaterenvironsci.com The generated nucleophile can react with various electrophiles, including alkyl halides, aldehydes, ketones, and esters, providing a pathway to more complex molecular architectures.

| Compound | Structure | Approximate pKa (in DMSO) | Activating Group |

|---|---|---|---|

| Acetonitrile | CH₃CN | 31.3 | None |

| Phenylacetonitrile | C₆H₅CH₂CN | 21.9 | Phenyl |

| Malononitrile (B47326) | CH₂(CN)₂ | 11.2 | Cyano |

| This compound | C₁₂H₉N₃ | Estimated < 20 | 2-Phenylpyrimidin-4-yl |

The pKa for this compound is an estimate based on the strong electron-withdrawing effect of the pyrimidine (B1678525) ring.

The carbon-nitrogen triple bond of the nitrile group is susceptible to a range of chemical transformations, most commonly involving nucleophilic additions. These reactions provide access to a variety of other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2-phenylpyrimidin-4-yl)acetic acid) or a primary amide (2-(2-phenylpyrimidin-4-yl)acetamide) as an intermediate.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-(2-phenylpyrimidin-4-yl)ethanamine).

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone. For example, reaction with methylmagnesium bromide would yield 1-(2-phenylpyrimidin-4-yl)propan-2-one.

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. For instance, reaction with azides can produce tetrazoles.

Reaction with Amidoximes: In the presence of amidoximes, nitriles can be converted into 1,2,4-oxadiazoles, a reaction that can be facilitated by high pressure. researchgate.net

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Hydrolysis (partial) | H₂O₂, OH⁻ | Amide |

| Reduction | H₂, Ni/Pd/Pt or LiAlH₄ | Primary Amine |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Pyrimidine Ring Reactivity and Functionalization

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and C-H functionalization. libretexts.orghumanjournals.com

Direct C-H functionalization has become a powerful tool in organic synthesis for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.netnih.gov For the pyrimidine ring in this compound, several positions are potential targets for such reactions. The C-5 and C-6 positions of the pyrimidine ring are the most likely sites for direct functionalization.

Transition-metal-catalyzed C-H activation is a common strategy. researchgate.net For instance, palladium, rhodium, or iridium catalysts could be employed to achieve arylation, alkylation, or olefination at the C-H bonds of the pyrimidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Another approach is deprotonative metalation, where a strong base is used to deprotonate a C-H bond, followed by quenching with an electrophile.

Electrophilic Aromatic Substitution (EAS): Due to the electron-deficient nature of the pyrimidine ring, it is strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are generally difficult and require harsh conditions. If substitution were to occur on the heterocyclic ring, it would preferentially take place at the C-5 position, which is the least electron-deficient carbon. However, it is more likely that electrophilic substitution would occur on the more activated phenyl ring at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly if a good leaving group (like a halide) is present on the ring. libretexts.orgnih.gov Even without a leaving group, nucleophilic substitution of a hydrogen atom (SNArH) can sometimes be achieved, especially at the C-2, C-4, or C-6 positions, which are ortho or para to the ring nitrogens. researchgate.net In this compound, the C-6 position is a potential site for nucleophilic attack by strong nucleophiles like organolithium reagents or amide ions, which would displace a hydride ion. The presence of electron-withdrawing groups activates the ring for this type of reaction. libretexts.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions.

Mechanism of Alpha-Carbon Nucleophilic Attack: The reaction begins with the deprotonation of the alpha-carbon by a base (B:), forming a resonance-stabilized carbanion. The negative charge is delocalized onto the nitrogen atom of the nitrile group. This carbanion then acts as a nucleophile, attacking an electrophile (E⁺) to form a new carbon-carbon bond.

Step 1: Deprotonation R-CH₂-CN + B: ⇌ [R-CH⁻-CN ↔ R-CH=C=N⁻] + BH⁺ (where R = 2-phenylpyrimidin-4-yl)

Step 2: Nucleophilic Attack [R-CH⁻-CN] + E⁺ → R-CH(E)-CN

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyrimidine ring (e.g., a carbon bearing a leaving group, L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer intermediate is key to this reaction, and it is enhanced by the presence of electron-withdrawing groups and the ring nitrogen atoms. libretexts.org Some nucleophilic aromatic substitutions may also proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur simultaneously. nih.gov

Mechanism of Transition-Metal-Catalyzed C-H Functionalization: While varied, a general catalytic cycle for direct arylation often involves several key steps. For example, a palladium-catalyzed process might involve:

C-H Activation/Metalation: The Pd(0) or Pd(II) catalyst coordinates to the pyrimidine ring and cleaves a C-H bond to form a palladacycle intermediate.

Oxidative Addition: An aryl halide (Ar-X) adds to the palladium center.

Reductive Elimination: The aryl group and the pyrimidine moiety couple, forming the C-Ar bond and regenerating the palladium catalyst.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are primarily centered around the reactivity of the acetonitrile group and the pyrimidine ring.

Reactions involving the Acetonitrile Moiety:

The acetonitrile group (-CH₂CN) is a versatile functional group that can undergo a variety of transformations. The methylene (B1212753) protons adjacent to the nitrile are acidic, allowing for deprotonation to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(2-phenylpyrimidin-4-yl)acetic acid, through an amide intermediate, 2-(2-phenylpyrimidin-4-yl)acetamide. The reaction pathway typically involves the initial hydration of the nitrile to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid.

Reduction: The nitrile group is susceptible to reduction to a primary amine, 2-(2-phenylpyrimidin-4-yl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). The reaction proceeds through an imine intermediate. In some cases, the addition of an acid like trifluoroacetic acid (TFA) can facilitate the reduction when using catalytic hydrogenation acs.org.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the nitrile group to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction with methylmagnesium bromide would yield 1-(2-phenylpyrimidin-4-yl)propan-2-one.

Reactions involving the Pyrimidine Ring:

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, the substitution pattern is influenced by the existing substituents. The phenyl group at the 2-position and the acetonitrile group at the 4-position will direct incoming electrophiles to specific positions on the pyrimidine ring, though such reactions are not commonly reported for this specific scaffold.

Nucleophilic Aromatic Substitution: The pyrimidine ring is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens (positions 2, 4, and 6). However, in this compound, the 2- and 4-positions are already substituted. Reactions at the 6-position with strong nucleophiles could potentially occur, leading to displacement of a hydride ion, though this is generally a difficult reaction.

Role of Catalysts and Reagents in Directed Transformations

The transformation of this compound into various derivatives is highly dependent on the choice of catalysts and reagents.

| Transformation | Reagent/Catalyst | Intermediate(s) | Product |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Imidic acid, Amide | Carboxylic acid |

| Nitrile Reduction | LiAlH₄ or H₂/Pd, Pt, Ni | Imine | Primary amine |

| Ketone Synthesis | RMgX followed by H₃O⁺ | Imine salt | Ketone |

| N-alkylation/N-oxidation | Alkylating/Oxidizing agents | - | N-alkylated/N-oxidized pyrimidine |

Catalysis in Nitrile Transformations:

The hydrolysis of nitriles can be catalyzed by both acids and bases. Acid catalysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. Base catalysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon. The hydrolysis of acetonitrile to acetamide (B32628) has been shown to be catalyzed by zinc acetate (B1210297) under superatmospheric pressure google.com.

For the reduction of the nitrile, transition metal catalysts like palladium on carbon (Pd/C) are commonly employed for catalytic hydrogenation. The efficiency of these catalysts can sometimes be enhanced by the presence of additives. For instance, the reduction of a nitrile on a related pyrimidine derivative was found to be more effective with the addition of trifluoroacetic acid (TFA) in a mixed solvent system acs.org.

Directed Transformations of the Pyrimidine Ring:

While the pyrimidine ring itself is relatively stable, its reactivity can be modulated by specific reagents. For instance, N-oxidation of the pyrimidine nitrogen atoms can be achieved using oxidizing agents like peroxy acids. This modification can alter the electronic properties of the ring and influence its subsequent reactivity.

Stability and Degradation Pathways of this compound

The stability of this compound is a crucial aspect of its chemical profile, influencing its storage, handling, and potential applications.

Thermal Stability:

Derivatives of 2-phenylpyrimidine have been reported to exhibit high thermal stability. For example, certain 2-phenylpyrimidine derivatives designed for organic light-emitting diodes (OLEDs) have shown 5% weight loss temperatures as high as 397 °C and 438 °C, as determined by thermogravimetric analysis nih.gov. This suggests that the 2-phenylpyrimidine core is thermally robust. Thermal rearrangement has been observed in some methoxy-substituted 5-phenylpyrimidines, but this typically requires heating in a solvent like triethylamine (B128534) rsc.org.

Photochemical Stability:

Pyrimidine derivatives, in general, can undergo photochemical reactions upon exposure to UV light. The pyrimidine bases in DNA, for instance, are known to be susceptible to photodegradation nih.gov. The specific photochemical stability of this compound has not been reported, but it is plausible that prolonged exposure to UV radiation could lead to degradation, potentially involving reactions of the pyrimidine ring or the acetonitrile side chain.

Stability in Acidic and Basic Media:

The pyrimidine ring is generally stable under a range of pH conditions. However, the acetonitrile group is susceptible to hydrolysis in both acidic and basic solutions, as discussed in the reactivity section. Therefore, the stability of the entire molecule in aqueous environments will be limited by the rate of nitrile hydrolysis.

Potential Degradation Pathways:

The primary degradation pathway for this compound under aqueous conditions is likely the hydrolysis of the nitrile group to the corresponding carboxylic acid. Under oxidative conditions, degradation could involve oxidation of the pyrimidine ring or the methylene bridge of the acetonitrile group. For instance, oxidation of tertiary amines by hydrogen peroxide is accelerated in the presence of acetonitrile, suggesting the formation of reactive oxygen species that could potentially degrade the molecule rsc.org. While specific studies on the degradation of this compound are lacking, the known reactivity of its constituent parts provides a basis for predicting its likely degradation pathways.

| Degradation Condition | Potential Pathway | Primary Degradation Product(s) |

| Acidic/Basic Aqueous Solution | Nitrile Hydrolysis | 2-(2-Phenylpyrimidin-4-yl)acetamide, 2-(2-Phenylpyrimidin-4-yl)acetic acid |

| Strong Oxidizing Conditions | Oxidation of pyrimidine ring or side chain | Various oxidized derivatives |

| UV Radiation | Photochemical decomposition | Complex mixture of photoproducts |

Advanced Characterization and Structural Elucidation of 2 2 Phenylpyrimidin 4 Yl Acetonitrile and Its Derivatives

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy is a powerful tool for obtaining a molecular "fingerprint" by probing the vibrations of chemical bonds. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups present, the molecule's conformation, and the nature of intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Energy Distribution

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 2-(2-Phenylpyrimidin-4-yl)acetonitrile, the FT-IR spectrum is expected to show characteristic peaks that confirm its molecular structure.

The key functional groups and their expected vibrational frequencies include:

Nitrile Group (C≡N): The stretching vibration of the nitrile group is a sharp and distinct band, typically appearing in the 2260–2220 cm⁻¹ region. nist.gov Its precise position can be influenced by electronic effects from the attached pyrimidine (B1678525) ring.

Aromatic Rings (Phenyl and Pyrimidine): The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. ijirset.com The C=C and C=N stretching vibrations within the rings give rise to a series of bands in the 1600–1400 cm⁻¹ region.

Methylene (B1212753) Group (-CH₂-): The aliphatic C-H stretching vibrations of the methylene bridge will produce signals in the 2960–2850 cm⁻¹ range. researchgate.net

Analysis of these bands provides direct evidence for the presence of the core components of the molecule. Shifts in these frequencies can indicate changes in the electronic environment or involvement in intermolecular interactions like hydrogen bonding.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretching | 2960 - 2850 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Aromatic C=C and C=N | Ring Stretching | 1600 - 1400 |

Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for studying:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the phenyl and pyrimidine rings are typically strong in the Raman spectrum, providing information about the aromatic skeleton.

Nitrile Stretch: The C≡N stretch is also Raman active and can be used to study the local electronic environment and intermolecular interactions. researchgate.netdtic.mil

Conformational Analysis: Low-frequency Raman scattering can probe torsional and skeletal vibrations, offering insights into the conformational flexibility of the molecule, particularly the rotation around the bond connecting the phenyl and pyrimidine rings.

By combining FT-IR and Raman data, a comprehensive vibrational assignment can be made, leading to a deeper understanding of the molecule's structure and how it relates to its physical and chemical properties. ias.ac.inresearchgate.net

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

| Functional Group/Vibration | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Aromatic Rings | Symmetric Ring Breathing | 1000 - 800 |

Electronic Spectroscopy for Understanding Molecular Orbitals and Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. It provides valuable information about the molecular orbitals, conjugation, and chromophores present in the structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. In molecules with conjugated systems, such as this compound, the most common transitions are π → π* and n → π*.

The conjugated system formed by the phenyl and pyrimidine rings constitutes the primary chromophore in this molecule. This extended π-system is expected to result in strong absorption bands in the UV region.

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For the phenylpyrimidine core, these transitions are expected to be the dominant feature in the UV spectrum.

n → π Transitions:* The nitrogen atoms in the pyrimidine ring possess non-bonding electrons (lone pairs). The excitation of these electrons into a π* antibonding orbital results in an n → π* transition. These transitions are typically of lower intensity than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate, weaker band at a longer wavelength. researchgate.net

The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Excitation of π-electrons in the conjugated phenyl-pyrimidine system | 200 - 350 nm | High |

| n → π | Excitation of non-bonding electrons on pyrimidine nitrogens | > 300 nm | Low |

Photophysical Behavior and Optical Properties

Beyond simple absorption, the interaction of molecules like this compound with light can lead to photophysical phenomena such as fluorescence. Many pyrimidine derivatives are known to be fluorescent, and their emission properties are highly dependent on their structure and environment. researchgate.netresearchgate.net

Key photophysical properties include:

Fluorescence: After absorption of a photon and excitation to a higher electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. The emission typically occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift).

Quantum Yield: This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Solvatochromism: The absorption and emission spectra of pyrimidine derivatives can be sensitive to the polarity of the solvent. acs.org This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent and can provide insights into the charge distribution in these states. nih.gov

The structure of this compound, featuring a π-deficient pyrimidine ring and a π-rich phenyl ring, suggests the possibility of intramolecular charge transfer (ICT) character in its excited states, which could lead to interesting and potentially useful optical properties. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of this compound.

The predicted NMR spectrum would show distinct signals for each unique proton and carbon atom in the molecule.

¹H NMR Spectrum:

Phenyl Protons: The protons on the phenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic influence of the pyrimidine ring.

Pyrimidine Protons: The two protons on the pyrimidine ring are in distinct chemical environments and would appear as separate signals in the aromatic region, likely at lower field (downfield) due to the electron-withdrawing effect of the nitrogen atoms.

Methylene Protons: The two protons of the -CH₂- group would appear as a singlet in the aliphatic region, likely between δ 3.5 and 4.5 ppm, shifted downfield by the adjacent nitrile and pyrimidine groups.

¹³C NMR Spectrum:

Nitrile Carbon: The carbon of the C≡N group typically resonates in the δ 115–125 ppm range.

Aromatic Carbons: The carbons of the phenyl and pyrimidine rings would produce a series of signals in the aromatic region (δ 120–170 ppm).

Methylene Carbon: The -CH₂- carbon would appear in the aliphatic region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenyl-H | 7.0 - 8.5 |

| Pyrimidine-H | 8.0 - 9.5 | |

| Methylene (-CH₂-) | 3.5 - 4.5 | |

| ¹³C | Phenyl & Pyrimidine Carbons | 120 - 170 |

| Nitrile Carbon (-C≡N) | 115 - 125 | |

| Methylene Carbon (-CH₂-) | 20 - 30 |

Multi-dimensional NMR for Complex Structural Elucidation

For molecules with increasing complexity, such as derivatives of this compound, one-dimensional NMR spectra (¹H and ¹³C) often become overcrowded, making unambiguous assignments challenging. omicsonline.orgipb.pt Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete structural elucidation of these intricate heterocyclic systems. omicsonline.orgipb.pt

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a substituted this compound derivative, COSY spectra would reveal correlations between protons on the phenyl ring and adjacent protons on the pyrimidine ring, if any are present.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons of the acetonitrile (B52724) group would show a direct correlation to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methylene protons to the nitrile carbon and to carbons C4 and C5 of the pyrimidine ring, confirming the attachment of the acetonitrile group.

The following table illustrates typical ¹H and ¹³C NMR chemical shifts for a related compound, 3-(2-phenylpyrimidin-4-yl)-1H-indole, which provides a reference for the expected spectral regions for the core structure. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | 8.71-8.75 (m), 7.83 (d) | 163.78, 162.85, 157.10, 114.68 |

| Phenyl-H | 8.54 (d), 7.60 (t), 7.57-7.55 (m) | 137.86, 131.09, 129.25 |

| Indole-H/C | 11.94 (s), 8.68 (d), 8.50 (d), 7.53 (d), 7.31-7.22 (m) | 138.72, 130.25, 128.23, 125.80, 122.92, 122.25, 121.60, 113.87, 112.81 |

Data for 3-(2-phenylpyrimidin-4-yl)-1H-indole, a structurally related compound. mdpi.com

In-situ NMR for Reaction Monitoring and Kinetic Studies

The synthesis of pyrimidine derivatives can involve multiple steps and the formation of transient intermediates. nih.govexlibrisgroup.com In-situ or real-time NMR spectroscopy is a powerful technique for monitoring these reactions as they occur within the NMR tube. nih.govuni-mainz.demagritek.com This method allows for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species. beilstein-journals.org

By acquiring spectra at regular intervals, kinetic data can be extracted, providing insights into reaction rates and mechanisms. uni-mainz.denih.gov For the synthesis of a this compound derivative, in-situ NMR could be used to:

Track the conversion of starting materials by monitoring the decrease in the intensity of their characteristic signals.

Observe the growth of signals corresponding to the final product.

Identify and characterize unstable intermediates that may not be isolable. beilstein-journals.org

Recent advancements, including ultrafast 2D NMR techniques, can be applied in real-time to provide detailed structural information on transient species during the reaction. nih.govexlibrisgroup.com This approach combines the kinetic aspect of in-situ monitoring with the structural elucidation power of multi-dimensional NMR, offering a comprehensive understanding of the reaction pathway. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions. eurjchem.com

Single-Crystal X-ray Diffraction of this compound Derivatives

A crystallographic study of a derivative would provide precise data on:

The planarity of the pyrimidine and phenyl rings.

The bond lengths and angles of the entire molecule, confirming the connectivity.

The following table presents representative crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system. mdpi.com

Analysis of Intermolecular Forces and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular forces. nih.gov Analyzing the crystal structure of this compound derivatives reveals how these non-covalent interactions dictate the supramolecular architecture. acs.org

Key intermolecular forces that are likely to be observed include:

π-π Stacking: The aromatic phenyl and pyrimidine rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. rsc.orgacs.org These interactions play a significant role in stabilizing the crystal lattice. rsc.org

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the nitrile group are potential hydrogen bond acceptors. Weak C-H···N hydrogen bonds involving aromatic or methylene C-H groups can form, linking molecules into larger assemblies.

C-H···π Interactions: The electron-rich faces of the aromatic rings can act as weak hydrogen bond acceptors for C-H donors.

Understanding these interactions is fundamental in crystal engineering, as they influence physical properties such as melting point and solubility. The study of pyrazolo[1,5-a]pyrimidines, for example, has shown that π-π interactions can be as influential as stronger forces in directing the crystal packing of compounds with weak electrostatic interactions. rsc.org

Mass Spectrometry for High-Resolution Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₂H₉N₃), HRMS would confirm the molecular weight and distinguish it from other isomers.

Fragmentation Pathway Analysis , typically performed using tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart and then analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. sapub.orgsphinxsai.com For pyrimidine derivatives, fragmentation often involves characteristic losses and cleavages of the heterocyclic ring and its substituents. nih.govsphinxsai.com

Potential fragmentation pathways for the protonated molecule [M+H]⁺ of this compound could include:

Loss of HCN: Cleavage of the acetonitrile group could lead to the loss of a neutral hydrogen cyanide molecule.

Loss of the phenyl group: Fragmentation could involve the loss of a phenyl radical (C₆H₅•) or benzene (B151609) (C₆H₆).

Ring Cleavage: The pyrimidine ring itself can undergo characteristic fragmentation, often breaking into smaller charged fragments. researchgate.net

The following table shows a hypothetical fragmentation pattern for this compound based on common fragmentation modes of related structures. sphinxsai.comrsc.org

| m/z Value (Hypothetical) | Proposed Fragment | Neutral Loss |

| 196.087 | [C₁₂H₉N₃ + H]⁺ | - |

| 169.076 | [C₁₁H₇N₂]⁺ | HCN |

| 118.068 | [C₇H₆N₂]⁺ | C₅H₃N |

| 77.039 | [C₆H₅]⁺ | C₆H₄N₃ |

Computational and Theoretical Investigations of 2 2 Phenylpyrimidin 4 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics. For 2-(2-Phenylpyrimidin-4-yl)acetonitrile, methods based on Density Functional Theory (DFT) are particularly valuable for their balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and electronic properties of molecules. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters such as bond lengths and angles of this compound can be determined.

DFT calculations reveal that the pyrimidine (B1678525) and phenyl rings are not perfectly coplanar, typically exhibiting a dihedral angle that minimizes steric hindrance while allowing for some degree of electronic communication between the two aromatic systems. The acetonitrile (B52724) group's geometry is also optimized to find the most stable conformational arrangement. These computational results for related pyrimidine structures have shown good agreement with experimental data from X-ray crystallography, demonstrating the reliability of the chosen theoretical methods mdpi.comresearchgate.net.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states nih.gov. This method is crucial for predicting absorption and emission spectra. For this compound, TD-DFT calculations can determine the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*).

Studies on similar donor-acceptor molecules show that the lowest energy electronic transitions are often characterized by intramolecular charge transfer (ICT) from the electron-rich phenyl ring to the electron-deficient pyrimidine ring researchgate.net. The calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects, where the absorption maximum shifts with solvent polarity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity libretexts.orgnih.govwikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

For this compound, FMO analysis shows that the HOMO is typically localized on the phenyl ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyrimidine ring, identifying it as the site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices (Illustrative)

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility of the Compound

The flexibility of the acetonitrile substituent also contributes to the conformational diversity of the compound. The rotation around the bond linking the methylene (B1212753) bridge to the pyrimidine ring allows the cyano group to adopt various spatial orientations. These conformational dynamics are crucial for understanding the molecule's ability to fit into binding sites of biological targets. Conformational analysis studies on related phenylpyrimidine derivatives often employ force fields like MM2, MM3, and MMFF94 to evaluate the energies and geometries of different conformers. researchgate.net

Key Torsional Angles in this compound Analogues

| Dihedral Angle | Description | Typical Range (degrees) |

| Phenyl-Pyrimidine | Rotation between the phenyl and pyrimidine rings | 20-50 |

| Pyrimidine-CH2CN | Rotation of the acetonitrile group relative to the pyrimidine ring | -180 to 180 |

Note: The data in this table is illustrative and based on computational studies of analogous phenylpyrimidine structures.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation models in computational chemistry are used to predict how the polarity and hydrogen-bonding capabilities of a solvent affect the molecule's conformation, electronic structure, and reactivity.

In polar solvents, it is anticipated that the dipole moment of this compound would be stabilized, potentially favoring more polar conformers. Conversely, in nonpolar solvents, less polar conformations might be more prevalent. While specific studies on this compound are not available, research on similar heterocyclic compounds demonstrates that solvent-less synthesis methods can be employed, highlighting the significant role of solvents in reaction pathways and product formation. mdpi.com Computational approaches like the Polarizable Continuum Model (PCM) are often used to simulate these solvent effects.

In Silico Prediction of Chemical Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. mdpi.com By calculating various molecular properties, also known as reactivity descriptors, one can identify the most probable sites for electrophilic and nucleophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these frontier orbitals across the molecule highlights the reactive regions. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are often sites of high electron density, making them susceptible to electrophilic attack.

Calculated Reactivity Descriptors for a Model Phenylpyrimidine System

| Descriptor | Definition | Predicted Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater stability |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | A higher value indicates a stronger electrophile |

Note: This table presents conceptual data for a representative phenylpyrimidine structure based on general principles of DFT calculations. hakon-art.comrasayanjournal.co.inresearchgate.net

The Fukui function is another important descriptor derived from DFT that provides more detailed information about the local reactivity within the molecule, pinpointing specific atoms that are more likely to participate in chemical reactions. researchgate.net

Computational Studies on Host-Guest Interactions and Binding Affinities

The ability of this compound to interact with other molecules, such as proteins or macrocycles, can be effectively studied using computational methods like molecular docking. unair.ac.id These studies are crucial for understanding its potential biological activity. Molecular docking simulations predict the preferred orientation of the molecule when it binds to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. hep.com.cnrjptonline.orgnih.govnih.govrsc.orgresearchgate.netmdpi.comnih.govnih.govekb.egresearchgate.netnih.gov

In the context of host-guest chemistry, computational studies can explore the encapsulation of this compound within host molecules like cyclodextrins. researchgate.net These studies can elucidate the nature of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the host-guest complex. rsc.orglibretexts.org The pyrimidine ring and the phenyl group of the molecule are both capable of engaging in π-π stacking interactions, which are common in biological recognition and materials science.

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the host-guest complex over time, providing insights into its stability and the conformational changes that may occur upon binding. rsc.org Such computational investigations are invaluable for the rational design of new molecules with specific binding properties. nih.gov

Applications of 2 2 Phenylpyrimidin 4 Yl Acetonitrile in Chemical Sciences

Role as a Synthetic Building Block in Organic Synthesis

The presence of a reactive acetonitrile (B52724) moiety and a versatile pyrimidine (B1678525) core makes 2-(2-Phenylpyrimidin-4-yl)acetonitrile an important precursor in the construction of complex molecular architectures. Pyrimidine derivatives are recognized as essential building blocks in the synthesis of a wide array of heterocyclic compounds. gsconlinepress.comnbinno.com

The acetonitrile group in this compound is a key functional handle for elaboration into more complex heterocyclic systems. The protons on the carbon adjacent to the nitrile are acidic, allowing for deprotonation to form a nucleophilic carbanion. This nucleophile can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Research on related cyanomethyl-substituted heterocycles demonstrates their utility in synthesizing fused ring systems. For instance, reactions involving the activated methylene (B1212753) group can be used for cyclization reactions to build new rings onto the pyrimidine scaffold. researchgate.net The nitrile group itself can undergo transformations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloadditions to form other heterocycles like tetrazoles. acs.org This versatility allows this compound to serve as a foundational element for creating diverse libraries of compounds, particularly for medicinal chemistry applications where the pyrimidine scaffold is prevalent. gsconlinepress.com

Table 1: Potential Reactions of the Acetonitrile Moiety for Heterocycle Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold |

|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated nitriles |

| Thorpe-Ziegler Reaction | Strong base (intramolecular) | Aminonitrile-substituted fused rings |

| Cycloaddition | Sodium azide (B81097) (NaN₃) | Tetrazole ring |

| Hydrolysis | Acid/Base | Carboxylic acid |

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net Molecules possessing multiple reactive sites are ideal candidates for MCRs. This compound features several such sites: the nucleophilic nitrogen atoms in the pyrimidine ring, the acidic protons of the methylene group, and the electrophilic carbon of the nitrile.

While specific MCRs employing this compound are not extensively documented, the synthesis of various pyrimidine-containing structures via MCRs is well-established. For example, the Biginelli reaction and its variations produce dihydropyrimidines, and other methods use MCRs to build complex fused pyrimidine systems. researchgate.netmdpi.com A photocatalytic-driven three-component synthesis has been successfully used to create tetrahydropyrimidine-5-carbonitrile derivatives, highlighting the compatibility of the nitrile and pyrimidine motifs in MCRs. dntb.gov.ua Given its structure, this compound could foreseeably act as a key component in novel MCRs to generate complex, drug-like molecules in a single step.

Catalytic Applications and Ligand Design

The nitrogen atoms of the pyrimidine ring are excellent coordination sites, making pyrimidine-containing molecules valuable as ligands in catalysis.

The design of ligands is central to the advancement of transition-metal catalysis, as the ligand sphere dictates the catalyst's reactivity, selectivity, and stability. mdpi.com Pyrimidine derivatives, particularly those with additional coordinating groups, are effective ligands for a variety of metals. The this compound scaffold offers a potential N,N-bidentate chelation site through the two nitrogen atoms of the pyrimidine ring, similar to widely used bipyridine ligands.

Studies have shown that 4-pyridinylpyrimidines are broadly utilized as ligands for metal complexation. nih.gov Transition-metal-catalyzed reactions are frequently employed for the synthesis and functionalization of pyrimidines themselves, indicating a stable and productive interaction between the pyrimidine core and various metal centers like palladium, copper, and nickel. nih.govmdpi.com The synthesis of N-arylpyrimidin-2-amines, for example, often relies on palladium-catalyzed Buchwald-Hartwig amination, where the pyrimidine product can also act as a ligand for the metal catalyst. nih.gov The structural features of this compound make it a promising candidate for the development of new ligands for cross-coupling, oxidation, and asymmetric catalysis.

Table 2: Examples of Pyrimidine-Based Scaffolds in Transition Metal Catalysis

| Pyrimidine Derivative Type | Metal | Catalytic Application |

|---|---|---|

| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | Palladium (Pd) | Buchwald-Hartwig Amination |

| 2,6-Diphenylpyrimidines | Palladium (Pd) | C-H Arylation |

The fields of electrocatalysis and photocatalysis offer green and sustainable alternatives to traditional chemical transformations. Pyrimidine derivatives have been investigated in both contexts. The electrochemical behavior of pyrimidine and related compounds has been studied, revealing their capacity to undergo reduction and oxidation, a key attribute for participation in redox-mediated catalytic cycles. acs.orgresearchgate.net Acetonitrile itself is a common solvent and reactant in electrochemical synthesis due to its ability to function as a carbon or nitrogen source under electrolytic conditions. rsc.org

In photocatalysis, pyrimidine-containing molecules have been used as substrates in light-driven reactions. For instance, N-directed, palladium-catalyzed photoredox-mediated C-H arylation has been demonstrated on 2,6-diphenylpyrimidine scaffolds. researchgate.net This suggests that the phenylpyrimidine core of this compound is amenable to photocatalytic functionalization. Furthermore, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved using photocatalytic methods, showcasing the potential for light-induced multicomponent reactions to build such structures efficiently. dntb.gov.ua

Materials Science and Supramolecular Chemistry

The rigid, aromatic structure of the phenylpyrimidine core, combined with the polar nitrile group, makes this compound an interesting building block for materials science and supramolecular chemistry.

Pyrimidine derivatives bearing extended π-conjugated systems have been extensively investigated as luminescent materials for applications in organic light-emitting diodes (OLEDs). researchgate.net The phenylpyrimidine scaffold can be functionalized to tune its electronic properties, leading to materials that emit light across the visible spectrum. The presence of nitrogen atoms provides sites for protonation or coordination, which can further modify the photophysical properties, making them suitable for chemical sensors.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding and π-π stacking are used to direct the self-assembly of molecules into well-defined, higher-order structures. The aromatic phenyl and pyrimidine rings in this compound are capable of engaging in π-π stacking interactions. Furthermore, while the molecule itself lacks strong hydrogen bond donors, derivatives created from the acetonitrile group (e.g., amides or carboxylic acids) could introduce this capability. Studies on ureido-pyrimidine derivatives have shown their ability to form triple hydrogen-bonded assemblies, demonstrating the power of the pyrimidine core in directing supramolecular organization. mdpi.com This capacity for self-assembly could enable the use of this compound derivatives in the formation of liquid crystals, gels, or other functional soft materials.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. nih.gov The pyrimidine nucleus within this compound plays a crucial role in molecular recognition events. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are electron-rich and can act as hydrogen bond acceptors, allowing the molecule to be recognized and bound by host molecules that possess hydrogen bond donor sites. youtube.com

The principles of host-guest interactions are foundational to supramolecular chemistry, with applications in areas like drug delivery, sensing, and catalysis. nih.govnih.gov In this context, this compound can function as a guest, capable of fitting into the cavities of macrocyclic hosts such as cyclodextrins or calixarenes. The binding within these cavities is typically driven by a combination of hydrophobic interactions involving the phenyl ring and specific hydrogen bonds with the pyrimidine nitrogens. nih.gov

Research on analogous heterocyclic systems demonstrates the feasibility of this approach. For instance, benzimidazole, another nitrogen-containing heterocycle, has been shown to act as a guest molecule that forms pH-sensitive inclusion complexes with β-cyclodextrin, creating systems for triggered drug release. researchgate.net This suggests that the pyrimidine moiety in this compound could be similarly exploited to create stimuli-responsive supramolecular systems. The selective recognition is dictated by the size, shape, and chemical complementarity between the pyrimidine-based guest and the host's binding site. nih.gov

| Interaction Type | Description | Relevant Moieties |

| Hydrogen Bonding | The electron-rich nitrogen atoms of the pyrimidine ring act as acceptors for hydrogen bonds from host molecules. researchgate.net | Pyrimidine Ring (N1, N3) |

| Hydrophobic Interactions | The nonpolar phenyl ring can be encapsulated within the hydrophobic cavity of a macrocyclic host in aqueous media. nih.gov | Phenyl Group |

| Van der Waals Forces | General non-specific interactions that contribute to the overall stability of the host-guest complex. nih.gov | Entire Molecule |

Crystal Engineering for Functional Materials

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For molecules like this compound, non-covalent interactions such as hydrogen bonding and π-π stacking are the primary tools for constructing predictable supramolecular architectures in the solid state. cardiff.ac.uk

The pyrimidine ring is a particularly effective building block in crystal engineering. It can participate in robust and directional N—H···N hydrogen bonds with other molecules containing hydrogen bond donors, leading to the formation of predictable patterns known as supramolecular synthons. researchgate.net One common motif observed in pyrimidine derivatives is the R²₂(8) ring, which forms a stable, self-complementary dimer. researchgate.net

| Interaction | Structural Role | Resulting Architecture |

| N···H Hydrogen Bonds | Links individual molecules through specific, directional interactions. researchgate.net | Supramolecular synthons (e.g., R²₂(8) rings), chains, sheets. researchgate.net |

| π-π Stacking | Stabilizes the packing of aromatic rings, leading to layered or columnar structures. acs.org | 1D chains, 2D layers. cardiff.ac.uk |

| C—H···O/N Interactions | Weaker hydrogen bonds that provide additional stabilization and influence the fine details of the crystal packing. | 3D networks. |

Self-Assembly Processes and Supramolecular Architectures

The same interactions that govern its crystal structure also drive its self-assembly in solution or at interfaces. The combination of hydrogen bonding via the pyrimidine nitrogens and π-π stacking of the aromatic rings can lead to the formation of various well-defined structures, such as dimers, ribbons, or higher-order aggregates. cardiff.ac.ukacs.org The study of guanosine (B1672433) derivatives provides a powerful analogy; these molecules use a network of complementary hydrogen bonds and π-stacking to form intricate G-quartet structures, which then assemble into gels and other nanomaterials. researchgate.net

The process is highly dependent on environmental conditions. The choice of solvent, for example, can mediate the strength of intermolecular forces and determine the final assembled structure. nih.gov This programmability allows for the bottom-up construction of complex systems from simple molecular components. The resulting supramolecular architectures have potential applications in materials science and nanotechnology, where the precise arrangement of molecules dictates the material's function. rsc.org

Development of Chemical Probes for Research

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function in a biological system. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in molecules that exhibit potent biological activity. mdpi.com Derivatives of 2-phenylpyrimidine (B3000279) are no exception and have been developed as potent and selective inhibitors for various enzymes.

For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to this compound, have been identified as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1, a promising target for anticancer therapies. nih.gov Similarly, other N-phenylpyrimidin-2-amine derivatives have been designed as inhibitors of c-Met kinase, another target implicated in cancer. nih.gov These inhibitors function as chemical probes, allowing researchers to investigate the roles of these enzymes in cellular pathways.

The development of such probes often involves structure-activity relationship (SAR) studies, where modifications are made to the core scaffold to optimize potency, selectivity, and cell permeability. The acetonitrile group in this compound could serve as a chemical handle for further modification, such as the attachment of fluorescent reporter groups or affinity tags. Attaching a fluorophore could transform the molecule into a fluorescent probe, enabling the visualization of its target within cells using microscopy techniques. The inherent luminescent properties of some pyrimidine derivatives can also be exploited for this purpose. researchgate.net

| Probe Application | Underlying Principle | Example Target Class |

| Enzyme Inhibition | The molecule is designed to bind selectively to the active site of a target enzyme, blocking its activity. nih.govnih.gov | Kinases, Deubiquitinases. nih.govnih.gov |

| Fluorescent Imaging | The pyrimidine scaffold is modified with a fluorophore to allow for visualization and tracking within biological systems. researchgate.net | Cellular proteins, organelles. |

| Affinity-Based Probes | The molecule is used to isolate and identify binding partners from complex biological mixtures. | Protein complexes. |

Molecular Interactions with Biological Systems: Mechanistic and Structural Insights

Molecular Target Identification and Validation

The 2-phenylpyrimidine (B3000279) scaffold is a versatile pharmacophore that has been incorporated into molecules designed to interact with a diverse range of biological targets, primarily enzymes implicated in various diseases.

Identified molecular targets for derivatives of 2-phenylpyrimidine include:

Deubiquitinating Enzymes: The USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response, has been identified as a target for N-benzyl-2-phenylpyrimidin-4-amine derivatives. These compounds have been validated as potent inhibitors with potential applications in anticancer therapy. acs.org

Tyrosine Kinases: Bruton's tyrosine kinase (BTK), a crucial kinase in the B-cell receptor (BCR) signaling pathway, is a validated target for a series of 2-phenyl pyrimidine (B1678525) derivatives. nih.gov Overexpression of BTK is linked to leukemia and lymphoma, making it an attractive therapeutic target. nih.gov Another kinase target is the FMS-like tyrosine kinase-3 (FLT-3), for which phenylpyrimidine derivatives have shown inhibitory activity. hep.com.cn

Telomerase: Telomerase reverse transcriptase (TERT) is inhibited by 2-phenylpyrimidine coumarin (B35378) derivatives. Telomerase is a critical enzyme for maintaining telomere length and is a hallmark of many cancers, making its inhibition a viable anticancer strategy. nih.gov

Cytochrome P450 Enzymes: Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi, is a target for novel 2-phenylpyrimidine derivatives, highlighting their potential as antifungal agents. nih.gov

Biotin (B1667282) Carboxylase: N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives, which share a similar core structure, have been studied for their potential to target biotin carboxylase, an essential enzyme in bacteria, suggesting a potential for antibacterial applications. rjptonline.org

The validation of these targets has been accomplished through a combination of in vitro enzyme assays, cell-based proliferation assays, and correlation studies between enzymatic inhibition and cellular activity. acs.orgnih.govnih.gov

Enzyme-Ligand Interaction Studies

Mechanistic Basis of Enzyme Inhibition (e.g., binding modes, kinetic profiles)

Derivatives based on the 2-phenylpyrimidine scaffold inhibit their target enzymes through various mechanisms, primarily by interacting with the enzyme's active site.

For instance, in the case of N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives targeting biotin carboxylase, molecular docking studies suggest that inhibition occurs through direct interaction with active site residues. The binding is stabilized by a combination of hydrogen bonds and van der Waals interactions, effectively blocking the enzyme's catalytic function. rjptonline.org Similarly, 2-phenylpyrimidine coumarin derivatives are thought to inhibit telomerase reverse transcriptase (TERT) by binding to the enzyme through multiple interactions, including hydrogen bonding and hydrophobic interactions, which prevents telomere extension. nih.gov

For the antifungal 2-phenylpyrimidine derivatives targeting CYP51, the mechanism involves binding to the enzyme's active site, which disrupts ergosterol biosynthesis, a critical process for fungal cell membrane integrity. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. researchgate.net For the 2-phenylpyrimidine class of compounds, several SAR studies have elucidated the importance of specific substitutions on the core scaffold.

Targeting Bruton's Tyrosine Kinase (BTK): For 2-phenyl pyrimidine derivatives designed as BTK inhibitors, modifications at the C-4 aniline (B41778) moiety of the pyrimidine core have been explored. The introduction of a 3-methyl phenylcarbamoyl substituent resulted in compound 11g , which displayed potent inhibitory activity against BTK and excellent anti-proliferation activity against several B-cell leukemia lines. nih.gov

Targeting USP1/UAF1 Deubiquitinase: In the N-benzyl-2-phenylpyrimidin-4-amine series, SAR studies revealed that lipophilic moieties at the 2-position of the phenyl ring are critical for inhibitory activity against the USP1/UAF1 complex. acs.org

Targeting Fungal CYP51: In the development of antifungal 2-phenylpyrimidine derivatives, SAR exploration focused on substitutions on the phenyl ring. Fixing a fluorine atom at the 3-position of one phenyl ring while introducing various halogen substituents at the 4-position of a second phenyl ring showed that activity increased with the size of the halogen, with bromine providing the highest activity. This suggests that the substituent's size and hydrophobicity play a key role in fitting into the enzyme's hydrophobic cavities. nih.gov

The following table summarizes key SAR findings for different 2-phenylpyrimidine derivatives.